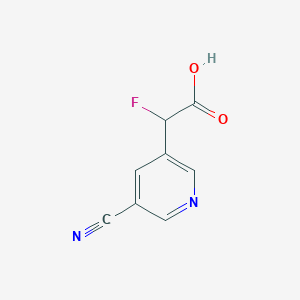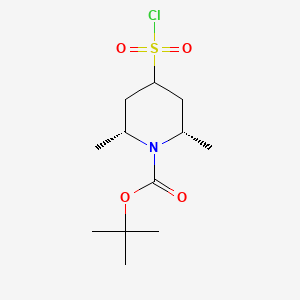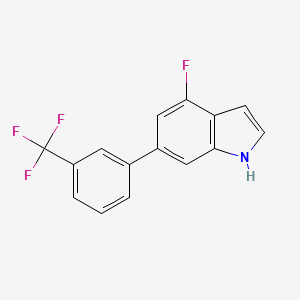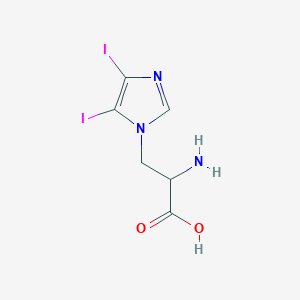
1-(Chloromethyl)-3-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and a propyl group (-C3H7) at the 1 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-propylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-propylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves the gas-phase photochemical reaction of 3-propylbenzene with chlorine. This method is efficient and allows for large-scale production. The reaction proceeds via a free radical mechanism, where chlorine atoms react with the aromatic compound to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-3-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Alcohols: Formed from nucleophilic substitution.
Carboxylic Acids/Aldehydes: Formed from oxidation.
Methyl Derivatives: Formed from reduction.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-propylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and resins.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Industrial Chemistry: Employed in the production of specialty chemicals and additives
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-propylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to various substitution reactions. The benzene ring provides stability to the molecule, allowing it to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Benzyl Chloride: Similar structure with a chloromethyl group attached to a benzene ring but lacks the propyl group.
3-Propylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Chloromethyl)-4-propylbenzene: Similar structure but with the propyl group at the 4 position instead of the 3 position.
Uniqueness: The positioning of these groups on the benzene ring influences the compound’s chemical behavior and suitability for specific reactions .
Propiedades
Fórmula molecular |
C10H13Cl |
|---|---|
Peso molecular |
168.66 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-propylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8H2,1H3 |
Clave InChI |
DORJRWIFNFLSDA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)
![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)




![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)

![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)

